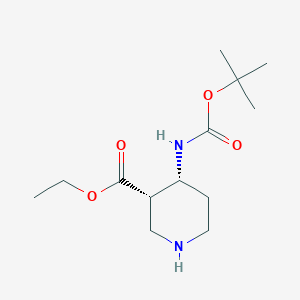![molecular formula C12H14ClN3O3 B12976806 2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester CAS No. 51940-32-0](/img/structure/B12976806.png)
2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester is a heterocyclic compound with a complex structure that includes a pyrido[2,3-d]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester typically involves the condensation of appropriate starting materials followed by cyclization and chlorination steps. One common method involves the reaction of ethyl 2-amino-4-chloropyrimidine-5-carboxylate with ethyl acetoacetate under basic conditions to form the pyrido[2,3-d]pyrimidine core. This is followed by chlorination using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 2-position .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group at the 5-position can be reduced to form the corresponding alcohol.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 2-amino or 2-thio derivatives.
Reduction: Formation of 5-hydroxy derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions, particularly those involving nucleic acids or proteins
Mecanismo De Acción
The mechanism of action of 2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyrido[2,3-d]pyrimidine core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds share a similar core structure but differ in the functional groups attached to the core.
Pyrido[2,3-d]pyrimidin-7-one Derivatives: These compounds have a similar core but differ in the position of the functional groups.
Pyrimidino[4,5-d][1,3]oxazine Derivatives: These compounds have a fused oxazine ring in addition to the pyrido[2,3-d]pyrimidine core .
Uniqueness
2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester is unique due to the presence of the chlorine atom at the 2-position and the ethyl ester group at the 6-position. These functional groups confer specific chemical reactivity and biological activity that distinguish it from other similar compounds.
Propiedades
Número CAS |
51940-32-0 |
|---|---|
Fórmula molecular |
C12H14ClN3O3 |
Peso molecular |
283.71 g/mol |
Nombre IUPAC |
ethyl 2-chloro-8-ethyl-5-oxo-6,7-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H14ClN3O3/c1-3-16-6-8(11(18)19-4-2)9(17)7-5-14-12(13)15-10(7)16/h5,8H,3-4,6H2,1-2H3 |
Clave InChI |
NYWPQRUVAYSHPO-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC(C(=O)C2=CN=C(N=C21)Cl)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide](/img/structure/B12976725.png)













